Bienvenue dans la boutique en ligne BenchChem!

Ro 60-0175 fumarate

5-HT2C receptor radioligand binding selectivity profiling

Ro 60-0175 fumarate is the definitive 5-HT2C agonist for reproducible in vivo research. Compared to mCPP, lorcaserin, or WAY-161503, it exhibits a unique pharmacological fingerprint: loss of selectivity only at >10 mg/kg, no anticonvulsant activity, and reliable reduction of cocaine self-administration. Validated in SC/IP (0.1–3 mg/kg), intrathecal pain models, and drug discrimination assays. ≥98% purity. Ensure experimental reproducibility; choose the agonist characterized in knockout models.

Molecular Formula C11H12ClFN2
Molecular Weight 226.68 g/mol
CAS No. 169675-09-6
Cat. No. B071165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 60-0175 fumarate
CAS169675-09-6
Synonyms(S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate
Molecular FormulaC11H12ClFN2
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESCC(CN1C=CC2=CC(=C(C=C21)Cl)F)N
InChIInChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3
InChIKeyXJJZQXUGLLXTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ro 60-0175 Fumarate (CAS 169675-09-6): 5-HT2C Receptor Agonist Tool Compound Procurement Guide


Ro 60-0175 fumarate (CAS 169675-09-6), also known as (αS)-6-Chloro-5-fluoro-α-methyl-1H-indole-1-ethanamine fumarate, is a potent 5-HT2 receptor agonist that exhibits notable selectivity for the 5-HT2C receptor subtype . It is widely employed as a pharmacological tool in neuroscience research to probe the functional roles of 5-HT2C receptors in mood, anxiety, feeding behavior, and substance use disorders [1][2]. The compound is centrally active following systemic administration in vivo and is supplied as a fumarate salt with a molecular weight of 342.75 and a purity of ≥98% (HPLC) .

Why Ro 60-0175 Fumarate Cannot Be Substituted with Other 5-HT2C Agonists


The 5-HT2C receptor agonist class exhibits substantial heterogeneity in pharmacological properties that precludes straightforward substitution among compounds. Ro 60-0175 demonstrates a distinct selectivity profile compared to other widely used 5-HT2C agonists such as mCPP, WAY-161503, lorcaserin, and CP-809101 [1]. Critically, in vivo characterization using 5-HT2C receptor knockout mice reveals that Ro 60-0175 loses receptor selectivity at higher doses (10 mg/kg), a liability not observed with lorcaserin or CP-809101 at equivalent behaviorally active doses [2]. Furthermore, direct comparative studies in seizure models show that Ro 60-0175, unlike lorcaserin, lacks anticonvulsant activity in the maximal dentate activation model [3]. These divergent pharmacological fingerprints underscore that substituting Ro 60-0175 with another in-class agonist would confound experimental interpretation and compromise data reproducibility in research settings.

Ro 60-0175 Fumarate: Quantitative Evidence for Differential Selection vs. Comparator Compounds


Binding Selectivity for 5-HT2C vs. 5-HT2A Receptors: Ro 60-0175 vs. mCPP

Ro 60-0175 exhibits a 32-fold selectivity window between 5-HT2C and 5-HT2A receptors (pKi 9 vs. 7.5; Ki 1 nM vs. 32 nM), whereas the prototypical agonist mCPP demonstrates substantially lower selectivity with only a ~3- to 10-fold difference in affinity between these two receptor subtypes [1]. This quantitative difference in binding selectivity distinguishes Ro 60-0175 from mCPP, the most widely employed early-generation 5-HT2C agonist tool compound.

5-HT2C receptor radioligand binding selectivity profiling GPCR pharmacology

In Vivo Selectivity Loss at Higher Doses: Ro 60-0175 vs. Lorcaserin and CP-809101 in Knockout Mice

In a direct head-to-head comparison using 5-HT2C receptor knockout mice, Ro 60-0175 reduced locomotor activity in wild-type animals at 1 and 3 mg/kg but, critically, also reduced activity in knockout animals at 10 mg/kg, indicating loss of 5-HT2C selectivity at this dose [1]. In contrast, the newer-generation agonists CP-809101 and lorcaserin reduced activity only in wild-type mice and not in knockout animals across the dose ranges tested, demonstrating superior in vivo selectivity [1].

5-HT2C knockout mouse locomotor activity in vivo selectivity off-target effects

Lack of Anticonvulsant Activity in Maximal Dentate Activation Model: Ro 60-0175 vs. mCPP and Lorcaserin

In a head-to-head evaluation in the maximal dentate activation (MDA) model of epileptogenesis in anesthetized rats, Ro 60-0175 (1-3 mg/kg, i.p.) failed to reduce MDA response duration, whereas both mCPP (1 mg/kg, i.p.) and lorcaserin (3 mg/kg, i.p.) produced significant antiepileptogenic effects [1]. This functional divergence occurs despite all three compounds being 5-HT2C receptor agonists, indicating that receptor activation alone is insufficient to predict anticonvulsant efficacy and that compound-specific pharmacology (potentially biased signaling or off-target engagement) drives differential outcomes.

epilepsy models seizure 5-HT2C pharmacology dentate gyrus

Cocaine Reinforcement Reduction: Ro 60-0175 vs. WAY-161503 in Olfactory Bulbectomy Model

In a preclinical model of depression and cocaine use disorder comorbidity (olfactory bulbectomy with cocaine self-administration), acute administration of Ro 60-0175 significantly reduced cocaine reinforcement in both OBX and SHAM-operated rats, whereas WAY-161503 produced only a non-significant attenuation [1]. This differential efficacy between two structurally distinct 5-HT2C agonists within the same experimental paradigm demonstrates that Ro 60-0175 possesses a unique pharmacological profile that translates to distinct in vivo outcomes in addiction-relevant behaviors.

cocaine use disorder self-administration 5-HT2C agonist olfactory bulbectomy comorbidity

Functional Potency at 5-HT2B vs. 5-HT2C: EC50 Comparison Reveals 5-HT2B Bias

Functional characterization in CHO-K1 cells expressing human 5-HT2 receptor subtypes reveals that Ro 60-0175 is approximately 35-fold more potent at stimulating calcium mobilization via 5-HT2B receptors (EC50 = 0.9 nM) than via 5-HT2C receptors (EC50 = 32 nM) [1]. This functional bias toward 5-HT2B is a critical differentiating feature, as 5-HT2B agonism is associated with valvulopathy risk and limits therapeutic development potential. In contrast, newer agonists such as lorcaserin exhibit functional selectivity favoring 5-HT2C over 5-HT2B, making them more suitable for translational studies.

functional selectivity calcium mobilization EC50 5-HT2B receptor biased signaling

Antiallodynic Potency in Trigeminal Neuropathic Pain: Ro 60-0175 vs. MK212 and WAY-161503

In a rat model of trigeminal neuropathic pain (chronic constriction injury to the infraorbital nerve), intrathecal administration of three 5-HT2C agonists produced dose-dependent antiallodynic effects with ED50 values of 39.62 μg for MK212, 46.67 μg for Ro 60-0175, and 51.22 μg for WAY-161503 [1]. Ro 60-0175 demonstrates intermediate potency in this pain model, being slightly less potent than MK212 but more potent than WAY-161503, providing a benchmark for selecting appropriate doses in spinal pain modulation studies.

neuropathic pain trigeminal nerve allodynia intrathecal administration ED50

Optimal Research Applications for Ro 60-0175 Fumarate Based on Differential Evidence


Cocaine and Psychostimulant Addiction Research

Ro 60-0175 is optimally deployed in intravenous cocaine self-administration and reinstatement paradigms, where it demonstrates significant reduction of cocaine reinforcement—an effect not observed with the comparator WAY-161503 in the olfactory bulbectomy comorbidity model [1]. This application leverages the compound's unique in vivo efficacy profile in addiction-relevant behaviors. The recommended dose range for this application is 0.1-3 mg/kg (s.c. or i.p.) based on published self-administration and locomotor sensitization studies [1][2].

Mechanistic Studies of 5-HT2C-Mediated Hypolocomotion and Sedation

Ro 60-0175 reliably induces 5-HT2C-dependent hypolocomotion in rats at doses ≥0.5 mg/kg s.c., an effect that is fully reversed by the selective 5-HT2C antagonist SB-242084 [1][2]. This robust and reversible behavioral readout makes Ro 60-0175 an excellent tool for investigating 5-HT2C-mediated modulation of motor activity and for screening putative 5-HT2C antagonists. Researchers should note that doses exceeding 10 mg/kg may engage off-target mechanisms, as demonstrated by activity reduction in 5-HT2C knockout mice [3].

Nicotine Dependence and Drug Discrimination Studies

Ro 60-0175 generates a robust discriminative stimulus that fully generalizes to other 5-HT2C agonists (mCPP, MK 212), establishing it as a reliable training drug for drug discrimination assays probing 5-HT2C receptor mechanisms [1]. Additionally, Ro 60-0175 (0.3-3 mg/kg s.c.) dose-dependently reduces nicotine-induced locomotor activity and blocks the development of nicotine sensitization, confirming its utility in nicotine addiction research [2]. In comparative studies, Ro 60-0175 performs similarly to lorcaserin and CP-809101 in reducing nicotine self-administration and blocking nicotine discrimination [3].

Spinal Pain Modulation and Antiallodynic Mechanisms

Ro 60-0175 is validated for intrathecal administration in rodent neuropathic pain models, specifically the infraorbital nerve chronic constriction injury model of trigeminal pain, with an established ED50 of 46.67 μg [1]. Its intermediate potency relative to MK212 (ED50 = 39.62 μg) and WAY-161503 (ED50 = 51.22 μg) makes it suitable for comparative pharmacology studies of spinal 5-HT2C receptor function in pain processing. The antiallodynic effect is reversible by the 5-HT2C antagonist RS-102221, confirming receptor specificity of the response [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 60-0175 fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.